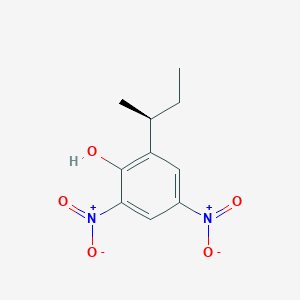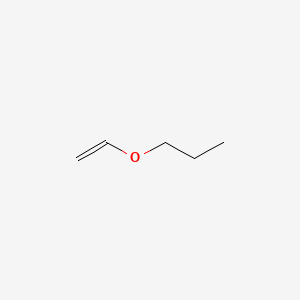
Propyl vinyl ether
Overview
Description
Synthesis Analysis
The synthesis of propyl vinyl ether derivatives, such as those containing liquid crystalline properties, is achieved through processes like living cationic polymerization. Percec and Lee (1991) discussed the synthesis and polymerization of different vinyl ethers, including this compound derivatives, demonstrating their applications in molecular engineering of liquid crystalline polymers (Percec & Lee, 1991).
Molecular Structure Analysis
The molecular structure of this compound plays a crucial role in its mesomorphic behaviors and phase transitions when polymerized. Studies have shown that the molecular structure, particularly the length of the alkyl chain, significantly impacts the polymer's phase behavior and mesomorphic properties (Percec & Lee, 1992).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cationic polymerization and hydrolysis. The reactivity of this compound in these reactions is influenced by factors like molecular structure and the presence of substituents (Fueno, Okuyama, & Furukawa, 1969).
Physical Properties Analysis
The physical properties of polymers derived from this compound, such as their mesomorphic behavior, are closely tied to their molecular weight and structure. These properties are important for their applications in materials science and engineering (Percec & Lee, 1991).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are influenced by the presence of various functional groups. These properties are significant in determining their reactivity and stability in different chemical environments. Research has shown that the introduction of specific substituents can alter the reactivity and stability of these compounds (Shostakovsky, Shikhiev, & Komarov, 1956).
Scientific Research Applications
Nanoparticle and Coating Formation
- Propyl vinyl ether, when copolymerized with N-vinyl pyrrolidone, contributes significantly to the formation of hydrogen-bonded interpolymer complexes in both aqueous and organic solutions. This process is integral in developing nanoparticles and multilayered coatings. The solvent nature plays a critical role in the efficiency of coating deposition on glass surfaces (Zhunuspayev, Mun, Hole, & Khutoryanskiy, 2008).
Chemical Reactions with Radicals
- In a study exploring the reactions of various vinyl ethers with radicals, this compound demonstrated specific reactivity patterns. These reactions are essential for understanding the polymerization processes and interactions of vinyl ethers with different chemical species (Bevington, Dillingham, Huckerby, & Hunt, 1999).
Catalytic Applications
- Gold(I)-catalyzed propargyl Claisen rearrangement of propargyl vinyl ethers, including this compound, highlights its utility in catalysis. This process is effective for a range of substrates and proceeds with excellent diastereoselectivity and chirality transfer, leading to the formation of enantioenriched allenes (Sherry & Toste, 2004).
Atmospheric Chemistry
- The study of the reactions of this compound with nitrate radicals in the atmosphere provides insights into its environmental impact and behavior. Understanding these reactions is crucial for assessing the atmospheric chemistry and potential environmental effects of vinyl ethers (Scarfogliero, Picquet-Varrault, Salce, Durand-Jolibois, & Doussin, 2006).
Dissolution Properties
- The dissolution properties of alkyl vinyl ether-maleic anhydride copolymers, including this compound, have been studied. These properties are influenced by variables such as polymer molecular weight, degree of esterification, and the pH of the dissolution medium, which are critical for applications in pharmaceutical and material sciences (Woodruff, Peck, & Banker, 1972).
Polymerization Kinetics
- The radical polymerization of this compound has been kinetically investigated to understand its behavior in polymer chain formation. Such studies are essential for the development of new polymeric materials with specific properties and applications (Sato, Ito, Kuki, Tanaka, & Ota, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Vinyl ethers are suitable monomers for high-performance polymers and can be used in the synthesis of aroma and agrochemicals . They can also be used as reactive diluents for thermally curing composites and UV-curable coatings and printing inks . The remarkably tunable chemistry of vinyl ethers allows designing and obtaining polymers with well-defined structures and controllable properties .
properties
IUPAC Name |
1-ethenoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5-6-4-2/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGRCEFMXPHEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-50-6 | |
| Record name | Propane, 1-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061093 | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764-47-6 | |
| Record name | Propyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(vinyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



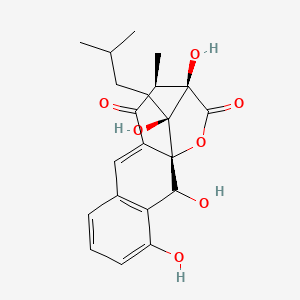
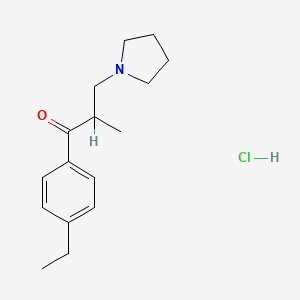
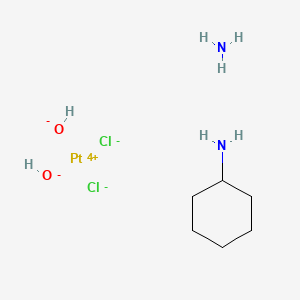
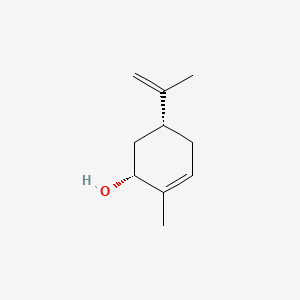


![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1214024.png)
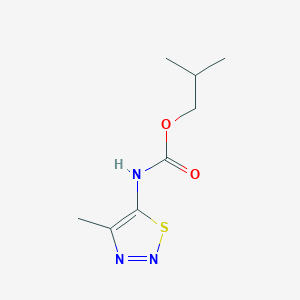
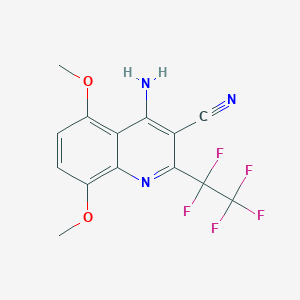


![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)
